molecular formula C13H7ClF2O2 B8389686 4-(3-Chloro-4-fluorophenoxy)-3-fluorobenzaldehyde

4-(3-Chloro-4-fluorophenoxy)-3-fluorobenzaldehyde

Cat. No. B8389686
M. Wt: 268.64 g/mol
InChI Key: COXPYTIYHUIIGK-UHFFFAOYSA-N
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Patent
US08975400B2

Procedure details

The title compound was prepared by a procedure similar to that described for D4 starting from 3-chloro-4-fluorophenol and 3,4-difluorobenzaldehyde.
[Compound]
Name
D4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].[F:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][C:18]=1F)[CH:14]=[O:15]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[F:8])[O:9][C:18]1[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[CH:12][C:11]=1[F:10]

Inputs

Step One
Name
D4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OC2=C(C=C(C=O)C=C2)F)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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